5-Nitro-2-(pyrrolidin-3-YL)pyridine
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Overview
Description
5-Nitro-2-(pyrrolidin-3-YL)pyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrrolidin-3-YL)pyridine typically involves the nitration of 2-(pyrrolidin-3-YL)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyrrolidin-3-YL)pyridine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as dimethyl sulfoxide.
Major Products
Reduction: 5-Amino-2-(pyrrolidin-3-YL)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(pyrrolidin-3-YL)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s binding affinity to certain receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(pyrrolidin-1-YL)pyridine: Similar structure but with the pyrrolidinyl group at a different position.
5-Nitro-2-(piperidin-1-YL)pyridine: Contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
5-Nitro-2-(pyrrolidin-3-YL)pyridine is unique due to the specific positioning of the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties. This unique arrangement allows for selective interactions with molecular targets, making it a valuable compound in various research applications .
Biological Activity
5-Nitro-2-(pyrrolidin-3-YL)pyridine is a compound with significant potential in medicinal chemistry, particularly due to its unique molecular structure and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 193.20 g/mol
- Structural Features : The compound features a nitro group at the 5-position and a pyrrolidinyl group at the 2-position of the pyridine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. This process is crucial for its pharmacological activity.
- Enhanced Binding Affinity : The presence of the pyrrolidinyl group enhances the compound's binding affinity to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains, including multidrug-resistant bacteria. Further investigation is needed to establish its efficacy in clinical settings .
- Neurological Effects : Due to its structural similarity to other biologically active molecules, it is being explored for potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Nitro-2-(pyrrolidin-1-YL)pyridine | Similar structure but with the pyrrolidinyl group at a different position | Different pharmacological profiles due to positional changes |
5-Nitro-2-(piperidin-1-YL)pyridine | Contains a piperidinyl group instead of a pyrrolidinyl group | Distinct binding affinities due to ring size differences |
6-Nitro-2-(pyrrolidin-3-YL)pyridine | Nitro group at the 6-position | Potentially different reactivity patterns |
Case Studies and Research Findings
Recent studies have focused on characterizing the biological effects of this compound:
- Antibacterial Activity : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against several strains of Acinetobacter baumannii and Staphylococcus aureus. These findings suggest its potential as a lead compound for developing new antibiotics .
- Neurological Research : Investigations into its effects on neurotransmitter systems indicate that it may influence synaptic plasticity, which is crucial for learning and memory processes. This aspect opens avenues for research into neuroprotective agents.
Properties
CAS No. |
1196157-09-1 |
---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-nitro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-1-2-9(11-6-8)7-3-4-10-5-7/h1-2,6-7,10H,3-5H2 |
InChI Key |
DPEGZRQMNZXZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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